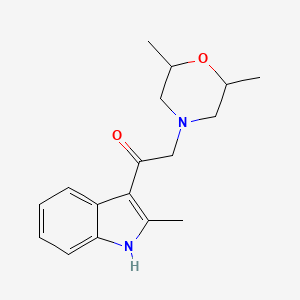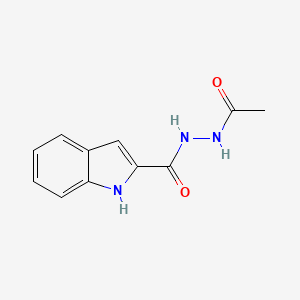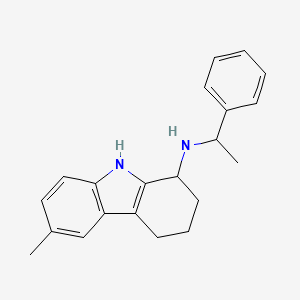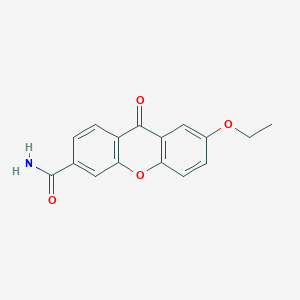
4-Methyl-5-(propylsulfanyl)benzene-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-5-(propylsulfanyl)benzene-1,2-diamine: is an organic compound with the molecular formula C9H14N2S . It is also known by other names such as 4-(propylthio)-1,2-phenylenediamine and 4-propylsulfanylbenzene-1,2-diamine . This compound is characterized by the presence of a benzene ring substituted with a methyl group, a propylsulfanyl group, and two amino groups. It is a derivative of o-phenylenediamine , which is an important precursor to many heterocyclic compounds .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-(propylsulfanyl)benzene-1,2-diamine typically involves the following steps:
Nitration: The starting material, 4-methyl-1,2-diaminobenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as zinc powder in ethanol.
Thioether Formation:
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions: 4-Methyl-5-(propylsulfanyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amino groups to other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Substituted Derivatives: Formed through electrophilic aromatic substitution reactions.
科学研究应用
Chemistry: 4-Methyl-5-(propylsulfanyl)benzene-1,2-diamine is used as a building block in the synthesis of various heterocyclic compounds, including benzimidazoles and benzotriazoles .
Biology and Medicine: The compound is studied for its potential use in developing pharmaceuticals, particularly as intermediates in the synthesis of drugs like albendazole .
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals .
作用机制
The mechanism of action of 4-Methyl-5-(propylsulfanyl)benzene-1,2-diamine involves its interaction with molecular targets through its amino and sulfanyl groups. These functional groups can participate in various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution . The compound’s effects are mediated through its ability to form stable intermediates and products in these reactions.
相似化合物的比较
o-Phenylenediamine: A precursor to many heterocyclic compounds and isomeric with 4-Methyl-5-(propylsulfanyl)benzene-1,2-diamine.
4-Methyl-1,2-diaminobenzene: Similar structure but lacks the propylsulfanyl group.
4-(Propylthio)-1,2-phenylenediamine: Another name for the same compound.
Uniqueness: this compound is unique due to the presence of both a methyl group and a propylsulfanyl group on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs .
属性
CAS 编号 |
88926-51-6 |
|---|---|
分子式 |
C10H16N2S |
分子量 |
196.31 g/mol |
IUPAC 名称 |
4-methyl-5-propylsulfanylbenzene-1,2-diamine |
InChI |
InChI=1S/C10H16N2S/c1-3-4-13-10-6-9(12)8(11)5-7(10)2/h5-6H,3-4,11-12H2,1-2H3 |
InChI 键 |
KLYBNHRIZMBWOG-UHFFFAOYSA-N |
规范 SMILES |
CCCSC1=CC(=C(C=C1C)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(E)-benzylideneamino]-4-methyl-1,3-thiazol-2-amine](/img/structure/B14146629.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B14146638.png)

![2-[(2,4-Dimethylphenyl)(phenylsulfonyl)amino]-N-(phenylmethyl)acetamide](/img/structure/B14146648.png)
![4-Amino-2-(ethylamino)-5-[(4-methylphenyl)carbonyl]thiophene-3-carbonitrile](/img/structure/B14146654.png)
![2-(thiophen-2-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]hydrazinecarbothioamide](/img/structure/B14146667.png)
![2-[(Pyridin-4-yl)methyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione](/img/structure/B14146669.png)
![tert-butyl (3aS,4S,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-methoxy-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-5-carboxylate](/img/structure/B14146675.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B14146684.png)
![(Z)-but-2-enedioic acid;1-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]ethanone](/img/structure/B14146692.png)
![(Z)-but-2-enedioic acid;1-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]ethanone](/img/structure/B14146697.png)


